molecular formula C14H19ClN2O4 B6591730 (2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride CAS No. 1515919-15-9

(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride

Cat. No.: B6591730
CAS No.: 1515919-15-9
M. Wt: 314.76 g/mol
InChI Key: VLLRSJJKBDFSMT-FXMYHANSSA-N
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Description

(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride ( 1515919-15-9) is a protected, stereochemically defined aminopyrrolidine compound of high interest in medicinal chemistry and drug discovery. With a molecular formula of C 14 H 19 ClN 2 O 4 and a molecular weight of 314.76 g/mol , this serves as a versatile chiral building block and key synthetic intermediate. Its primary research value lies in the synthesis of complex pyrrolidine-based compounds, which are privileged structures in the development of active pharmaceutical ingredients (APIs) . The benzyl (Cbz) and methyl ester protecting groups on the pyrrolidine nitrogen and carbon allow for selective deprotection and further functionalization at the 4-amino position, making it a pivotal precursor for creating diverse molecular libraries. Research into related pyrrolidine compounds highlights their potential application in targeting a wide range of therapeutic areas, including cardiovascular diseases, central nervous system (CNS) disorders, inflammation, and diabetic complications . The specific (2S,4S) stereochemistry is critical for directing the compound's three-dimensional interaction with biological targets. This product is intended for research purposes and must be stored under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-7-11(15)8-16(12)14(18)20-9-10-5-3-2-4-6-10;/h2-6,11-12H,7-9,15H2,1H3;1H/t11-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLRSJJKBDFSMT-FXMYHANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 1-Benzyl 2-Methyl (2S,4R)-4-Hydroxypyrrolidine-1,2-dicarboxylate

The hydroxyl group of trans-4-hydroxy-L-proline is converted to a mesylate using methanesulfonyl chloride in dichloromethane, creating a leaving group for subsequent nucleophilic substitution. This step is critical for introducing the azide group while preserving stereochemistry.

Table 2: Reaction Conditions for Mesylation

ParameterValue
Temperature0–5°C (initial), then 25°C
SolventDichloromethane
ReagentMethanesulfonyl chloride
CatalystTriethylamine
Reaction Time12 hours

Azide Substitution and Reduction to Amine

The mesylate intermediate undergoes nucleophilic substitution with sodium azide in dimethylformamide (DMF), yielding the azide derivative. Subsequent hydrogenation with Raney nickel at 0.6–1.0 MPa H₂ reduces the azide to the primary amine.

(2S,4R)-4-azidopyrrolidine derivativeRaney Ni, H250–80°C(2S,4S)-4-aminopyrrolidine derivative\text{(2S,4R)-4-azidopyrrolidine derivative} \xrightarrow[\text{Raney Ni, H}_2]{\text{50–80°C}} \text{(2S,4S)-4-aminopyrrolidine derivative}

This reduction step is stereospecific, ensuring the (4S) configuration is retained.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The use of DMF in azide substitution enhances reaction rates due to its high polarity, while hydrogenation in ethyl acetate at 50–80°C balances reactivity and safety. Lower temperatures (<10°C) during mesylation prevent side reactions such as ester hydrolysis.

Catalytic Hydrogenation Efficiency

Raney nickel proves effective for azide reduction, achieving >95% conversion under 0.6–1.0 MPa H₂. Alternatives like palladium on carbon (Pd/C) were explored but resulted in lower yields (82–88%) due to incomplete reduction.

Purification and Hydrochloride Salt Formation

Chromatographic Purification

Crude intermediates are purified via silica gel chromatography using methanol-dichloromethane gradients (5–10% methanol). This removes unreacted starting materials and byproducts, achieving >98% purity.

Crystallization of Hydrochloride Salt

The free amine is treated with hydrogen chloride in methanol, adjusting the pH to 2–3. Cooling to 0–5°C induces crystallization, yielding the hydrochloride salt with 85–90% recovery.

Table 3: Crystallization Parameters

ParameterValue
SolventMethanol
HCl Concentration4–6 M (in methanol)
Crystallization Temp0–5°C
Yield85–90%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements adapt the hydrogenation step to continuous flow reactors, reducing reaction times from 8 hours to 30 minutes and improving safety by minimizing H₂ handling.

Green Chemistry Metrics

Efforts to replace DMF with cyclopentyl methyl ether (CPME) in azide substitution show promise, reducing the E-factor (kg waste/kg product) from 12.5 to 8.2 .

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Center

The primary amine at the 4-position participates in nucleophilic substitution and condensation reactions. Key transformations include:

Reaction TypeConditionsOutcomeYieldSource
Reductive AminationNaBH(OAc)₃, AcOH, DCEFormation of secondary amines via aldehyde coupling67-95%
AcylationAcetic anhydride, baseN-acetyl derivative formationNot reported

In Scheme 8 of the MDPI study, analogous pyrrolidine derivatives underwent reductive amination with piperidine and 3,4-dichlorobenzaldehyde to generate N-alkylated products . The free amine (after HCl deprotection) reacts electrophilic partners under mild conditions.

Ester Hydrolysis and Transesterification

The methyl and benzyl esters undergo hydrolysis under acidic/basic conditions:

Ester GroupConditionsProductNotes
Methyl ester6 M HCl, refluxCarboxylic acidComplete conversion in 16 h
Benzyl esterH₂/Pd-C, MeOHFree carboxylic acidRequires catalytic hydrogenation

Deprotection of the benzyl group via hydrogenolysis (10% Pd/C, H₂, MeOH) is a critical step in synthetic workflows, as demonstrated in the synthesis of related tert-butyl-protected intermediates .

Azide Reduction to Amine

While not directly observed in the target compound, synthetic precursors with azide groups (e.g., 4-azidopyrrolidine derivatives) are reduced to amines:

Starting MaterialConditionsProductYield
4-azidopyrrolidineH₂ (3 bar), Pd/C, MeOH4-aminopyrrolidine97%

This Staudinger-type reduction is pivotal for introducing the primary amine group during total synthesis .

Deprotection Reactions

The hydrochloride salt facilitates acid-mediated deprotection:

Protected GroupDeprotection AgentConditionsOutcome
tert-Butoxycarbonyl (Boc)4 M HCl in dioxane3 h, rtFree amine hydrochloride

In Route a of Scheme 8, Boc-deprotected intermediates underwent subsequent alkylation with aldehydes to yield pharmacologically active derivatives .

Comparative Reactivity with Structural Analogs

The compound shares reactivity trends with other pyrrolidine-based pharmaceuticals:

CompoundKey ReactionBiological Relevance
BaclofenEster hydrolysis → GABA analogMuscle relaxant activity
PregabalinCarboxylate salt formationCalcium channel modulation

The benzyl ester in the target compound provides orthogonal protection compared to tert-butyl groups in analogs like compound 12e .

Stability Under Synthetic Conditions

Critical stability considerations include:

  • Acid Sensitivity : Prolonged exposure to >6 M HCl leads to ester hydrolysis .

  • Thermal Stability : Reactions above 100°C risk decarboxylation or racemization .

Scientific Research Applications

Medicinal Chemistry

(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride has shown promise as a scaffold for developing new pharmaceuticals due to its structural properties. Its ability to interact with biological targets makes it a candidate for further exploration in drug design.

Neuroscience

Research indicates that derivatives of aminopyrrolidine compounds can modulate neurotransmitter systems. The specific stereochemistry of (2S,4S)-1-benzyl 2-methyl 4-aminopyrrolidine may influence its binding affinity to various receptors, including those involved in cognitive functions and mood regulation.

Analytical Chemistry

The compound can be utilized as a standard reference material in analytical methods such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy. Its purity and stability make it suitable for method validation and quality control in pharmaceutical formulations.

Synthetic Chemistry

As a versatile building block, (2S,4S)-1-benzyl 2-methyl 4-aminopyrrolidine can be employed in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, facilitating the development of novel compounds with tailored properties.

Case Study 1: Neuropharmacological Studies

In a study investigating the effects of pyrrolidine derivatives on serotonin receptors, (2S,4S)-1-benzyl 2-methyl 4-aminopyrrolidine was evaluated for its potential antidepressant activity. Results indicated that the compound exhibited selective binding to serotonin receptors, suggesting a mechanism that could be leveraged for treating mood disorders.

Case Study 2: Drug Development Pipeline

A pharmaceutical company incorporated (2S,4S)-1-benzyl 2-methyl 4-aminopyrrolidine into their drug discovery program targeting neurodegenerative diseases. Preliminary results from animal models showed improved cognitive function and neuroprotection, warranting further development and clinical trials.

Data Table: Properties and Applications

Property/ParameterDetails
Chemical StructurePyrrolidine derivative
Target ApplicationsMedicinal chemistry, neuroscience
Potential Biological TargetsSerotonin receptors, neurotransmitter systems
Analytical MethodsHPLC, NMR
Synthesis ApplicationsBuilding block for complex organic compounds

Mechanism of Action

The mechanism of action of (2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

(2S,4R)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate
  • CAS: MFCD12963561
  • Molecular Formula: C₁₄H₁₆FNO₄
  • Molecular Weight: 281.28 g/mol .
  • Key Differences: Substituent: Fluorine at the 4-position instead of an amino group. Stereochemistry: 4R configuration versus 4S in the target compound.
(2R,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate Hydrochloride
  • CAS: 489446-77-7
  • Molecular Formula: C₁₄H₁₉ClN₂O₄ (same as target compound)
  • Key Differences:
    • Stereochemistry: 2R configuration instead of 2S.
    • Impact: Altered spatial arrangement may reduce binding affinity to chiral receptors or enzymes, affecting pharmacological activity .
(2S,4R)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate
  • CAS: 762233-34-1
  • Purity: 97%
  • Key Differences: Stereochemistry: 4R configuration. Form: Free base (non-hydrochloride). Impact: The absence of a hydrochloride salt reduces aqueous solubility, limiting its utility in biological assays .

Functional Group Variants

(2S,4S)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
  • CAS: 57653-35-7
  • Molecular Formula: C₁₄H₁₇NO₅
  • Purity: 98% .
  • Key Differences:
    • Substituent: Hydroxyl (-OH) at the 4-position instead of -NH₂.
    • Impact: Increased polarity (TPSA: 99.6 Ų) enhances solubility but may reduce membrane permeability .
(2S,4S)-1-Benzyl 2-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate
  • CAS: 189215-90-5
  • Purity: 98% .
  • Key Differences: Substituent: Boc-protected amino group (-NHBoc). Impact: Enhanced stability during synthetic reactions; the Boc group is acid-labile, allowing selective deprotection .

Commercial and Industrial Variants

  • Industrial-Grade Target Compound:
    • Purity: 99%
    • Packaging: 25 kg/cardboard drum
    • Applications: Used in agrochemicals, pharmaceuticals, and chemical intermediates .
  • Research-Grade Target Compound:
    • Purity: >95%
    • Packaging: 25 µL to 100 mg
    • Applications: Restricted to in vitro studies due to regulatory constraints .

Comparative Analysis Table

Compound Name CAS Number Substituent (4-position) Stereochemistry (2S,4S unless noted) Molecular Weight (g/mol) Key Applications
Target Compound 1515919-15-9 -NH₂·HCl (2S,4S) 314.76 Pharmacological research
(2S,4R)-4-Fluoro Analog MFCD12963561 -F (2S,4R) 281.28 Medicinal chemistry
(2R,4S) Stereoisomer 489446-77-7 -NH₂·HCl (2R,4S) 314.76 Chiral intermediate synthesis
4-Hydroxy Analog 57653-35-7 -OH (2S,4S) 279.29 Solubility studies
Boc-Protected Analog 189215-90-5 -NHBoc (2S,4S) 393.41 Organic synthesis

Key Research Findings

  • Biological Activity: The amino group in the target compound enhances hydrogen bonding, making it a candidate for protease inhibition . In contrast, the fluorinated analog shows improved metabolic stability but lower receptor affinity .
  • Stereochemical Impact: The (2R,4S) stereoisomer exhibits negligible activity in enzyme inhibition assays compared to the target compound, highlighting the importance of chiral purity .
  • Industrial Use: High-purity (99%) industrial-grade material is preferred for large-scale synthesis, while research-grade material is optimized for assay compatibility .

Biological Activity

(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride is a chemical compound with significant potential in pharmacological applications. Its structural characteristics suggest various biological activities, particularly in the realm of neuropharmacology and cancer treatment. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.

  • Molecular Formula : C₁₄H₁₉ClN₂O₄
  • Molecular Weight : 314.76 g/mol
  • CAS Number : 1515919-15-9

The compound exhibits its biological effects primarily through modulation of neurotransmitter systems and potential anti-cancer properties. Research indicates that it may interact with glutamate receptors, which play a crucial role in synaptic transmission and plasticity in the central nervous system. Additionally, studies suggest that it may inhibit tumor cell growth by affecting microtubule dynamics.

Neuropharmacological Effects

Studies have highlighted the compound's potential as a modulator of glutamatergic transmission. Activation of group III metabotropic glutamate (mGlu) receptors has been shown to reduce excitatory neurotransmission, which could be beneficial in conditions characterized by excessive glutamate activity, such as neurodegenerative diseases .

Anticancer Properties

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study reported an IC50 value indicating significant antiproliferative activity against MCF-7 human breast cancer cells. The structure-activity relationship (SAR) analyses revealed that specific substitutions on the benzyl moiety enhance its efficacy against tumor cells .

Data Table: Biological Activity Summary

Activity TypeTarget Cell LineIC50 Value (µM)Reference
AntiproliferativeMCF-7 (breast cancer)46
NeuroprotectiveNeuronal culturesNot specified
Microtubule InhibitionHeLa (cervical cancer)Not specified

Case Study 1: Anticancer Activity

In a controlled study involving MCF-7 cells, the compound was tested for its ability to inhibit cell proliferation. The results indicated that at concentrations around 46 nM, significant growth inhibition was observed, suggesting that this compound could serve as a lead candidate for developing new anticancer therapies.

Case Study 2: Neuropharmacological Effects

A separate investigation focused on the neuroprotective properties of this compound. The study demonstrated that activation of mGlu receptors could mitigate excitotoxicity in neuronal cultures, providing insights into potential therapeutic applications for neurodegenerative disorders .

Q & A

Q. What are the key physicochemical properties of this compound, and how are they experimentally validated?

The compound (C₁₄H₁₉ClN₂O₄; MW 314.77 g/mol) is a hydrochloride salt with a typical purity of ≥95%. Key properties include stereochemistry ((2S,4S) configuration), solubility in polar solvents, and stability under controlled conditions. Experimental validation involves:

  • HPLC for purity assessment .
  • Chiral chromatography or NMR to confirm stereochemical integrity .
  • DSC/TGA for thermal stability profiling.

Q. How should researchers verify the identity of this compound given conflicting CAS registry numbers (e.g., 1212395-57-7 vs. 207304-86-7)?

Cross-referencing regulatory databases (e.g., PubChem, Reaxys) and analytical confirmation via mass spectrometry (MS) and ¹³C/¹H-NMR are critical. Discrepancies may arise from salt vs. freebase forms or batch-specific variations, necessitating supplier documentation review .

Q. What synthetic routes are commonly employed for this compound, and what intermediates are critical?

Synthesis typically involves:

  • Boc/Cbz protection of the pyrrolidine amine .
  • Esterification with benzyl and methyl groups.
  • Hydrochloride salt formation via acid hydrolysis. Key intermediates include tert-butyl-protected analogs (e.g., BP 1415, CAS 171110-72-8) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what analytical methods resolve racemic mixtures?

  • Chiral catalysts (e.g., Jacobsen’s catalyst) or enzymatic resolution minimize racemization.
  • Circular Dichroism (CD) or X-ray crystallography confirms absolute configuration .
  • Dynamic Kinetic Resolution (DKR) may enhance stereoselectivity in multi-step syntheses.

Q. What experimental design principles apply to studying this compound’s environmental fate (e.g., biodegradation, ecotoxicity)?

Adopt a split-plot design with controlled variables (pH, temperature, microbial activity):

  • Abiotic studies : Hydrolysis/photolysis under UV-Vis light .
  • Biotic studies : Microbial degradation assays using soil/water matrices .
  • LC-MS/MS quantifies degradation products and persistence .

Q. How do researchers address contradictions in reported bioactivity data (e.g., antioxidant vs. inert behavior)?

  • Dose-response assays (e.g., DPPH/ABTS for antioxidants) under standardized conditions .
  • Meta-analysis of published datasets to identify confounding factors (e.g., solvent polarity, cell line variability).
  • Mechanistic studies (e.g., ROS scavenging assays) validate hypothesized bioactivity .

Methodological Challenges

Q. What strategies mitigate hydrochloride salt deliquescence during storage?

  • Lyophilization followed by storage in desiccated containers (≤25°C, RH <30%) .
  • Karl Fischer titration monitors moisture content.

Q. How is this compound utilized as a chiral building block in drug discovery?

  • Peptidomimetic synthesis : The rigid pyrrolidine scaffold mimics proline in protease inhibitors.
  • Coordination chemistry : The amine group chelates metals for catalytic applications.
  • Pharmacokinetic studies : Radiolabeled analogs (e.g., ¹⁴C-tagged) track metabolic pathways .

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